molecular formula C18H19N B3427416 (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile CAS No. 59137-36-9

(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B3427416
CAS No.: 59137-36-9
M. Wt: 249.3 g/mol
InChI Key: DNJQGRFZQMOYGM-UHFFFAOYSA-N
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Description

The compound is a derivative of biphenyl, which is a type of organic compound with two connected phenyl rings . The “(S)-4’-(2-Methylbutyl)” part suggests that it has a 2-methylbutyl group attached to the 4’ position of one of the phenyl rings, and the “carbonitrile” indicates the presence of a nitrile group (-C≡N) in the 4 position of the other phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cross-coupling reactions . For example, a compound with a 2-methylbutyl group was synthesized through a cross-coupling reaction between 2-methylbutylmagnesium chloride and 2-chlorothiophene .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of two phenyl rings connected by a single bond, with a 2-methylbutyl group attached to the 4’ position of one of the phenyl rings and a nitrile group attached to the 4 position of the other phenyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitrile group could potentially increase its polarity .

Scientific Research Applications

Therapeutic Effects of Chemical Chaperones

Recent literature highlights the therapeutic effects of chemical compounds like 4-phenylbutyric acid (4-PBA), which shares a focus on molecular interactions and potential for treating conditions related to protein misfolding and endoplasmic reticulum stress. Studies have explored its role as a low molecular weight chemical chaperone to prevent misfolded protein aggregation and alleviate stress, suggesting potential therapeutic applications in various pathologies (Kolb et al., 2015).

Environmental Remediation

Research on polychlorinated biphenyls (PCBs), compounds related by their biphenyl structure, provides insights into environmental remediation efforts. This research includes strategies for the degradation and removal of PCBs from soils and sediments, presenting a comprehensive view of current and emerging technologies in environmental science (Jing et al., 2018).

Chemical Sensors Development

The development of fluorescent chemosensors based on specific phenolic compounds highlights the use of organic molecules for detecting a wide range of analytes. These sensors' high selectivity and sensitivity for metal ions, anions, and neutral molecules showcase the applicability of organic compounds in analytical chemistry (Roy, 2021).

Advanced Oxidation Processes

The use of advanced oxidation processes (AOPs) for the degradation of contaminants like acetaminophen in water underscores the importance of chemical reactions in environmental management. This research elucidates the kinetics, mechanisms, and by-products of AOPs, contributing to the broader understanding of chemical applications in environmental sciences (Qutob et al., 2022).

Properties

IUPAC Name

4-[4-(2-methylbutyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-3-14(2)12-15-4-8-17(9-5-15)18-10-6-16(13-19)7-11-18/h4-11,14H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJQGRFZQMOYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59137-36-9
Record name 59137-36-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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